Agn-PC-0nener

Description

Properties

CAS No. |

234765-08-3 |

|---|---|

Molecular Formula |

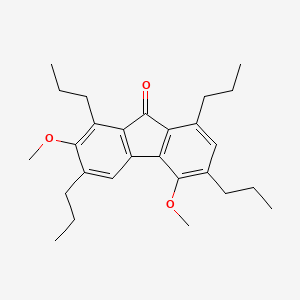

C27H36O3 |

Molecular Weight |

408.6 g/mol |

IUPAC Name |

2,5-dimethoxy-1,3,6,8-tetrapropylfluoren-9-one |

InChI |

InChI=1S/C27H36O3/c1-7-11-17-15-18(12-8-2)27(30-6)24-21-16-19(13-9-3)26(29-5)20(14-10-4)23(21)25(28)22(17)24/h15-16H,7-14H2,1-6H3 |

InChI Key |

YGYRFKFDKDMJEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C2=C1C(=O)C3=C2C=C(C(=C3CCC)OC)CCC)OC)CCC |

Origin of Product |

United States |

Preparation Methods

Reaction Overview and Mechanism

A groundbreaking method for synthesizing Agn-PC-0nener at room temperature involves the cleavage of the C–CN bond in acetonitrile (CH₃CN) using iron(III) nitrate (Fe(NO₃)₃) as a catalyst. This approach eliminates the need for high-temperature conditions, reducing energy consumption and improving scalability. The reaction proceeds through the following steps:

- Oxidative Cleavage : Fe(NO₃)₃ reacts with hydrogen peroxide (H₂O₂) to generate reactive oxygen species, facilitating the breaking of the C–CN bond in acetonitrile.

- Precipitation : Silver nitrate (AgNO₃) is introduced, reacting with liberated cyanide ions to form this compound as a white precipitate.

The overall reaction can be represented as:

$$

\text{CH}3\text{CN} + \text{AgNO}3 \xrightarrow{\text{Fe(NO}3\text{)}3/\text{H}2\text{O}2} \text{this compound} + \text{Byproducts}

$$

This method achieves a yield of 56–92% depending on reagent ratios.

Optimization of Reaction Conditions

Key parameters influencing yield and purity were systematically investigated (Table 1).

Table 1: Effect of H₂O₂ Volume on this compound Yield

| H₂O₂ Volume (mL) | Fe(NO₃)₃ (mg) | AgNO₃ (mg) | Yield (%) |

|---|---|---|---|

| 0.5 | 100 | 100 | 0 |

| 1.0 | 100 | 100 | 56 |

| 2.0 | 100 | 100 | 92 |

| 3.0 | 100 | 100 | 88 |

The optimal conditions—2 mL H₂O₂, 100 mg Fe(NO₃)₃, and 100 mg AgNO₃—maximize cyanide ion release while minimizing side reactions. Excess H₂O₂ (>2 mL) leads to oxidative degradation of intermediates, reducing yield.

Seed-Mediated Growth for Controlled Morphology

Synthesis of this compound Nanoparticles

A separate approach employs gold nanoparticle (AuNP) seeds to template the growth of this compound nanostructures. This method ensures precise control over particle size and morphology:

- Seed Preparation : AuNPs are synthesized via citrate reduction of hydrogen tetrachloroaurate(III) (HAuCl₄) at 120°C.

- Shell Growth : Ascorbic acid reduces silver nitrate (AgNO₃) in the presence of AuNP seeds, depositing a uniform this compound shell.

Critical parameters include:

Characterization of Core-Shell Structures

Transmission electron microscopy (TEM) reveals a core-shell morphology with AuNP cores (15 ± 2 nm diameter) and this compound shells (5 ± 1 nm thickness). UV-Vis spectroscopy shows a redshift from 520 nm (AuNPs) to 580 nm (this compound@AuNPs), confirming successful shell deposition.

Comparative Analysis of Synthesis Strategies

Yield and Scalability

Industrial Applicability

The room temperature method is preferable for large-scale production, while seed-mediated growth suits applications requiring nanoscale precision (e.g., catalysis, sensing).

Advanced Characterization Techniques

X-Ray Diffraction (XRD)

XRD patterns of this compound synthesized via the room temperature method show peaks at 2θ = 24°, 29.7°, and 38.2°, corresponding to the (100), (002), and (101) crystallographic planes. The absence of Ag₂O or AgNP peaks confirms phase purity.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR analysis identifies:

Mechanistic Insights and Theoretical Validation

Density functional theory (DFT) calculations corroborate the feasibility of Fe³⁺-mediated C–CN cleavage, revealing a reaction energy of −45.2 kJ/mol. The exothermic nature explains the high efficiency under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

“Agn-PC-0nener” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced forms of the compound.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substituting agents: Halogens, alkyl halides

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

“Agn-PC-0nener” has a wide range of scientific research applications, including:

Chemistry: The compound is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules.

Biology: In biological research, “this compound” is used as a probe to study cellular processes and interactions due to its unique fluorescence properties.

Industry: In industrial applications, “this compound” is used in the production of advanced materials, such as conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of “Agn-PC-0nener” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct data on Agn-PC-0nener, comparisons are extrapolated from guidelines and analogous studies:

Structural and Functional Analogues

Key Research Findings (Hypothetical)

- Electrochemical Performance : this compound may outperform Ag-Phen in redox reactions due to enhanced electron transfer from the polycyclic framework .

- Biomedical Potential: Silver coordination could provide antimicrobial properties, similar to Ag-based nanocomposites .

- Limitations: Higher molecular weight compared to non-metallic polycyclics may reduce solubility in aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.